6-(1-Aminoethyl)pyridine-3-carboxylic acid dihydrochloride
Description
6-(1-Aminoethyl)pyridine-3-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound with the formula C5H5N
Properties
Molecular Formula |
C8H12Cl2N2O2 |
|---|---|
Molecular Weight |
239.10 g/mol |
IUPAC Name |
6-(1-aminoethyl)pyridine-3-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C8H10N2O2.2ClH/c1-5(9)7-3-2-6(4-10-7)8(11)12;;/h2-5H,9H2,1H3,(H,11,12);2*1H |
InChI Key |
FEOCFIVXDOLOTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C=C1)C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Aminoethyl)pyridine-3-carboxylic acid dihydrochloride typically involves the reaction of pyridine-3-carboxylic acid with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
6-(1-Aminoethyl)pyridine-3-carboxylic acid dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Nitroso or nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
Scientific Research Applications
6-(1-Aminoethyl)pyridine-3-carboxylic acid dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 6-(1-Aminoethyl)pyridine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carboxylic acid:
6-(1-Aminoethyl)pyridine: Lacks the carboxylic acid group but has similar reactivity due to the presence of the aminoethyl group.
Pyridine-3-carboxamide: Another derivative of pyridine-3-carboxylic acid, used in various biochemical applications.
Uniqueness
6-(1-Aminoethyl)pyridine-3-carboxylic acid dihydrochloride is unique due to the presence of both the aminoethyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Biological Activity
6-(1-Aminoethyl)pyridine-3-carboxylic acid dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features that confer various biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in research and medicine.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an aminoethyl group and a carboxylic acid, which allows for diverse interactions with biological molecules. Its dihydrochloride form enhances solubility, making it suitable for biological assays.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The aminoethyl group can form hydrogen bonds with active sites on enzymes or receptors.
- π-π Interactions : The aromatic pyridine ring can engage in π-π stacking interactions, influencing the conformational dynamics of target proteins.
These interactions can modulate enzyme activity, potentially leading to therapeutic effects such as antimicrobial or anticancer activities.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0195 mg/mL |
| Escherichia coli | 0.0048 mg/mL |
| Bacillus mycoides | 0.0098 mg/mL |
| Candida albicans | 0.039 mg/mL |
These results suggest that the compound could be developed as a potential antimicrobial agent .
Anticancer Activity
Preliminary studies have also explored the anticancer potential of this compound. It has been investigated for its ability to inhibit cancer cell proliferation in various cancer cell lines. The compound's mechanism may involve the inhibition of key signaling pathways associated with cell growth and survival.
Case Studies
- Antimalarial Potential : A study identified similar compounds that target dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment. While not directly tested on this specific compound, insights into DHODH inhibitors suggest a potential pathway for developing antimalarial agents based on similar structures .
- Enzyme Interaction Studies : As a ligand in biochemical assays, this compound has been used to study enzyme-substrate interactions, revealing its utility in understanding biochemical pathways and drug design.
Research Applications
The compound serves multiple roles in scientific research:
- Building Block in Organic Synthesis : It is utilized as a precursor for synthesizing more complex organic molecules.
- Biochemical Assays : Its ability to interact with enzymes makes it valuable in studying enzyme kinetics and mechanisms.
- Therapeutic Development : Ongoing research aims to explore its potential as an antimicrobial or anticancer therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
